Oct-2-ene-1-thiol
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Overview
Description
Oct-2-ene-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an octene backbone. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oct-2-ene-1-thiol can be synthesized through thiol-ene “click” reactions, which involve the addition of thiols to alkenes. This reaction can be initiated by UV irradiation or redox conditions . The reaction typically requires a thiol and an alkene in the presence of a photoinitiator or a redox initiator to facilitate the addition reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the thiol-ene reaction is carried out under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Oct-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
Oct-2-ene-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oct-2-ene-1-thiol primarily involves the formation of thiyl radicals through homolytic cleavage of the sulfhydryl S-H bond . These radicals can then undergo anti-Markovnikov addition to alkenes, forming carbon-centered radicals that propagate the reaction cycle . This mechanism is crucial for its applications in thiol-ene “click” chemistry and other synthetic processes .
Comparison with Similar Compounds
Butane-1-thiol: Known for its strong odor and used in similar thiol-ene reactions.
3-Methylbut-2-ene-1-thiol: Formed in beer and contributes to its flavor.
Propane-1,3-dithiol: Reacts with carbonyl compounds to form cyclic sulfur products.
Uniqueness: Oct-2-ene-1-thiol stands out due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain thiols. This makes it particularly useful in applications requiring specific reactivity and functional characteristics .
Properties
CAS No. |
61758-07-4 |
---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
oct-2-ene-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
TVLMHTIYSQNKIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCS |
Origin of Product |
United States |
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